![molecular formula C11H16Si B13704698 Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]octa-1,3,5-trien-3-yltrimethylsilane is a silicon-containing organic compound that features a bicyclic structure with a trimethylsilyl group attached to the triene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane can be synthesized through a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. The synthesis involves the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent derived from (2-bromo-vinyl)-benzene to form an intermediate.
Hydrosilylation: The intermediate is then subjected to hydrosilylation using trimethylsilane in the presence of a catalyst to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, organometallic reagents, typically under inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced bicyclic compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also employed in the development of new materials with unique properties.
Biology: Potential use in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the reactive triene ring. The compound can undergo polymerization, crosslinking, and functionalization reactions, which are facilitated by the silicon atom’s ability to form stable bonds with carbon and other elements. These reactions often involve the formation of reactive intermediates such as o-xylylenes, which can further react with alkenes or other functional groups .
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: Contains a hydroxyl group instead of the trimethylsilyl group.
7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Features a bromine atom in place of the trimethylsilyl group.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to participate in silicon-based reactions. This makes it particularly valuable in the synthesis of silicon-containing polymers and materials with enhanced mechanical and dielectric properties .
Properties
Molecular Formula |
C11H16Si |
|---|---|
Molecular Weight |
176.33 g/mol |
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)11-7-6-9-4-5-10(9)8-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
MWKCBGSBCLDQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


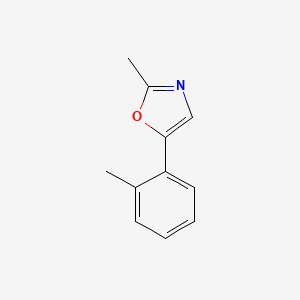
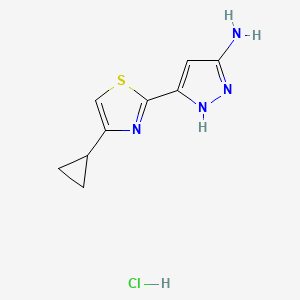
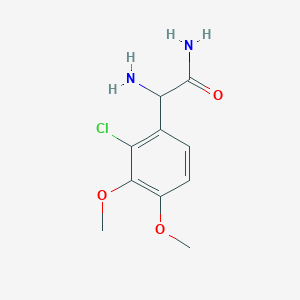
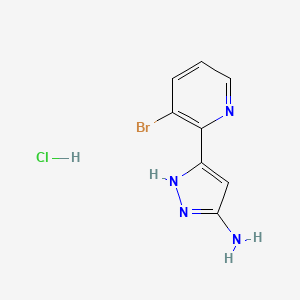
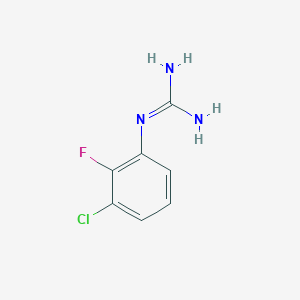
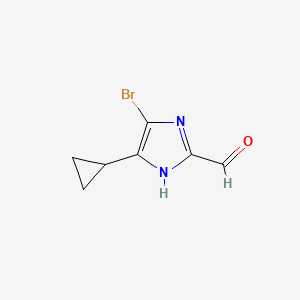
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
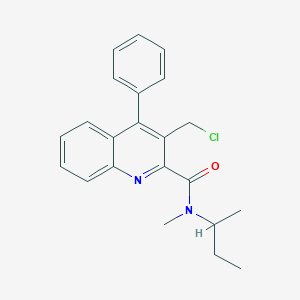

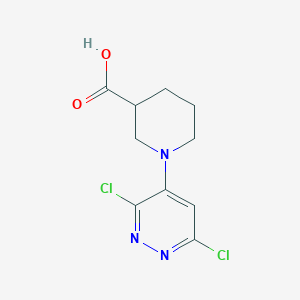
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
